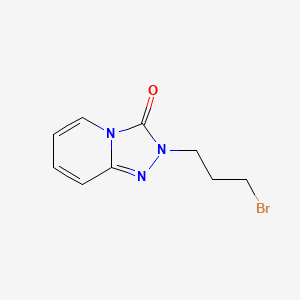
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the triazole ring, and finally the attachment of the bromopropyl group. The exact methods and reagents used would depend on the specific reaction conditions and the desired isomers .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridinone ring fused with a triazole ring, with a bromopropyl group attached. The bromine atom in the bromopropyl group would be a significant site of reactivity due to its ability to act as a good leaving group .
Chemical Reactions Analysis
This compound, like many organobromine compounds, would likely undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. It could also participate in elimination reactions, where the bromine and a hydrogen atom are removed to form a double bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromopropyl group and the triazolo-pyridinone ring) would influence properties like solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Efficient Synthesis and X-ray Structure Analysis
The study of triazolopyridines, including compounds similar to "2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one," has been significant in pharmaceutical applications due to their biological activity. An efficient synthesis route for these compounds using N-Chlorosuccinimide (NCS) under mild conditions has been developed. This synthesis route allows for the characterization of these compounds through various methods such as NMR, FTIR, MS, and X-ray diffraction, showcasing their crystalline structure and providing a foundation for further pharmaceutical applications (El-Kurdi et al., 2021).
Antibacterial Activity
Synthesis and Antibacterial Activity
Compounds within the triazolopyridine family have been synthesized and evaluated for their antibacterial activity. This research found that certain derivatives showed potent antibacterial activity against a range of bacterial strains, comparing favorably with standard antibiotics like ampicillin and gatifloxacin. This highlights the potential of these compounds in the development of new antibacterial agents (Singh et al., 2010).
Crystal Engineering and Pharmaceutical Development
Diverse Supramolecular Synthons Formation
The study of triazolopyridine derivatives has revealed their potential in crystal engineering and pharmaceutical development. The introduction of different 2-substituents affects their crystal structures by forming diverse supramolecular synthons, which is crucial for their pharmacological properties. This research provides valuable insights into the structural chemistry of these compounds, which is beneficial for their pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Antimicrobial Evaluations
Facile Synthesis and Antimicrobial Evaluations
The oxidative cyclization of certain hydrazines has led to the synthesis of new triazolopyridines, which were then tested for their antimicrobial activity. This study demonstrates the potential of these compounds as potent antimicrobial agents, providing a straightforward method for their synthesis and highlighting their utility in developing new antimicrobial therapies (Prakash et al., 2011).
Mecanismo De Acción
- Electrophilic Aromatic Substitution (EAS) : The bromine atom in the compound can act as an electrophile in EAS reactions. It can form a sigma bond with an aromatic ring, generating a positively charged intermediate (benzenonium ion). This intermediate can then undergo further reactions, such as proton transfer or rearrangement .
- Transmetalation : If the compound participates in Suzuki–Miyaura (SM) cross-coupling reactions, it could undergo transmetalation. In SM coupling, boron-containing reagents (like organoboron compounds) transfer their nucleophilic organic groups to palladium, forming new carbon–carbon bonds .
Mode of Action
Safety and Hazards
Direcciones Futuras
The future directions for a compound like this would depend on its applications. If it shows promise in pharmaceutical or medicinal chemistry, further studies could explore its biological activity, potential side effects, and therapeutic efficacy. If it’s useful in synthetic chemistry, future work could optimize its synthesis or explore its use in new reactions .
Propiedades
IUPAC Name |
2-(3-bromopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHDJVYWOQIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655478 |
Source


|
| Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one | |
CAS RN |
1094305-62-0 |
Source


|
| Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

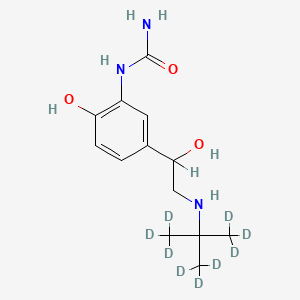

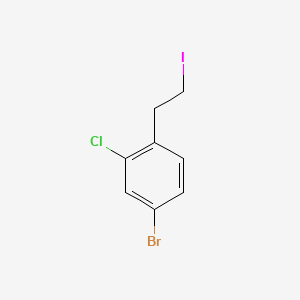
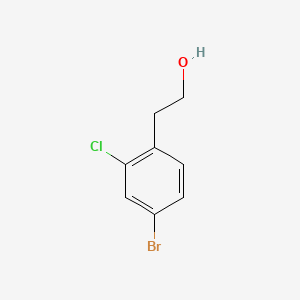

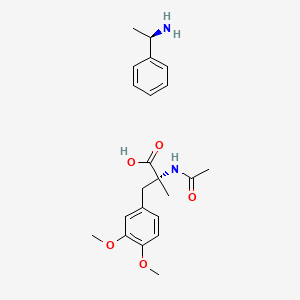



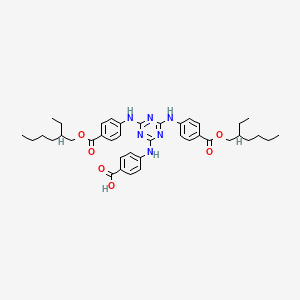

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)